3-(Pentafluoroethoxy)benzotrifluoride
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Overview
Description
3-(Pentafluoroethoxy)benzotrifluoride is a fluorinated organic compound with the molecular formula C9H4F8O. It is known for its unique chemical properties, making it a valuable compound in various scientific and industrial applications. The presence of multiple fluorine atoms in its structure imparts distinct characteristics such as high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluoroethoxy)benzotrifluoride typically involves the reaction of pentafluoroethanol with benzotrifluoride under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoroethoxy)benzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate or sodium hydride in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.
Scientific Research Applications
3-(Pentafluoroethoxy)benzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and chemical inertness.
Biology: Employed in the development of fluorinated biomolecules and probes for biological studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique surface properties.
Mechanism of Action
The mechanism of action of 3-(Pentafluoroethoxy)benzotrifluoride is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability, allowing it to interact with various molecular targets. The compound can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzotrifluoride: A related compound with a similar trifluoromethyl group but lacking the pentafluoroethoxy moiety.
Trifluorotoluene: Another fluorinated aromatic compound with similar properties but different functional groups.
Uniqueness
3-(Pentafluoroethoxy)benzotrifluoride stands out due to the presence of both pentafluoroethoxy and trifluoromethyl groups, which impart unique chemical and physical properties. This combination enhances its reactivity and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethoxy)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O/c10-7(11,12)5-2-1-3-6(4-5)18-9(16,17)8(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICCDDXPKNQYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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